![molecular formula C15H10BrNO3S2 B2931026 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid CAS No. 1092328-47-6](/img/structure/B2931026.png)
5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid” is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of a bromophenyl group indicates that the compound may have significant reactivity and potential for further chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its thiazole and furan rings, which are both aromatic and planar . The bromophenyl group is likely to add significant steric bulk to the molecule, and the sulfanyl linkage could potentially participate in hydrogen bonding or other intermolecular interactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions . The thiazole ring might undergo electrophilic aromatic substitution at the carbon positions . The furan ring, being an aromatic ether, could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid and its derivatives have been studied for their unique chemical reactivity and potential applications in the synthesis of various chemical entities. A relevant study explored the intramolecular cyclization reactions of similar furan-carboxylate esters, demonstrating the compound's utility in generating novel cyclic structures via intramolecular reactions (Remizov, Pevzner, & Petrov, 2019). These reactions are fundamental in the synthesis of complex molecules with potential biological activities.
Antiprotozoal Applications
Further research into the compound's derivatives indicated potential antiprotozoal applications. Specifically, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan-2-yl compounds similar to the one , have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens (Ismail et al., 2004). This suggests potential for the development of new antiprotozoal agents from furan-2-carboxylic acid derivatives.
Antimicrobial Properties
Compounds synthesized from furan-2-carboxylic acid derivatives have also been evaluated for their antimicrobial properties. New carboxylic acid derivatives produced from similar furan compounds have shown promising in vitro antimicrobial activity against a range of fungi and bacteria, underscoring the potential for developing new antimicrobial agents from these compounds (Dias et al., 2015).
Antitumor Potential
Another significant application is in the design of antitumor agents. Studies involving 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, a compound with structural similarities, have led to the synthesis of derivatives with pronounced antitumor activities, highlighting the potential for furan-2-carboxylic acid derivatives in cancer therapy (Matiichuk et al., 2020).
properties
IUPAC Name |
5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S2/c16-10-3-1-2-9(6-10)12-8-22-15(17-12)21-7-11-4-5-13(20-11)14(18)19/h1-6,8H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFXPOEVPGKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.